Uridine 5'-Diphospho-N-acetylglucosamine-d3

Chitin biosynthesis Glycosyltransferase activity Stable isotope tracing

Uridine 5'-Diphospho-N-acetylglucosamine-d3 (UDP-GlcNAc-d3) is a deuterated analog of the endogenous nucleotide sugar UDP-GlcNAc, a key donor substrate for glycosyltransferases involved in N-linked glycosylation, O-GlcNAcylation, and chitin biosynthesis. The compound features three deuterium atoms incorporated at the N-acetyl moiety (C17H24D3N3O17P2, MW ≈ 610.37 g/mol), providing a nominal mass shift of +3 Da relative to the unlabeled parent (MW ≈ 607.35 g/mol).

Molecular Formula C23H31FO6
Molecular Weight 422.5 g/mol
Cat. No. B12073723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUridine 5'-Diphospho-N-acetylglucosamine-d3
Molecular FormulaC23H31FO6
Molecular Weight422.5 g/mol
Structural Identifiers
SMILESCC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)O
InChIInChI=1S/C23H31FO6/c1-13(25)30-12-19(28)22(29)9-7-16-17-5-4-14-10-15(26)6-8-20(14,2)23(17,24)18(27)11-21(16,22)3/h10,16-18,27,29H,4-9,11-12H2,1-3H3/t16-,17+,18+,20+,21+,22-,23-/m1/s1
InChIKeySYWHXTATXSMDSB-ABOAMBILSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Uridine 5'-Diphospho-N-acetylglucosamine-d3 (UDP-GlcNAc-d3): A Stable Isotope-Labeled Nucleotide Sugar for Quantitative Glycosylation Research and LC-MS/MS Analysis


Uridine 5'-Diphospho-N-acetylglucosamine-d3 (UDP-GlcNAc-d3) is a deuterated analog of the endogenous nucleotide sugar UDP-GlcNAc, a key donor substrate for glycosyltransferases involved in N-linked glycosylation, O-GlcNAcylation, and chitin biosynthesis [1]. The compound features three deuterium atoms incorporated at the N-acetyl moiety (C17H24D3N3O17P2, MW ≈ 610.37 g/mol), providing a nominal mass shift of +3 Da relative to the unlabeled parent (MW ≈ 607.35 g/mol) [2]. This isotopic labeling renders UDP-GlcNAc-d3 chemically identical to endogenous UDP-GlcNAc in enzymatic reactions while enabling its use as a stable isotope-labeled internal standard (SIL-IS) for precise quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS) [3].

Why Unlabeled UDP-GlcNAc or Structurally Similar Nucleotide Sugars Cannot Substitute for UDP-GlcNAc-d3 in Quantitative LC-MS/MS Assays


Generic substitution of UDP-GlcNAc-d3 with unlabeled UDP-GlcNAc or epimeric analogs (e.g., UDP-GalNAc) fails in quantitative workflows due to two critical limitations. First, unlabeled UDP-GlcNAc co-elutes and shares identical precursor/product ion transitions with endogenous analyte, making it impossible to distinguish sample-derived signal from added standard, thereby precluding accurate quantification [1]. Second, structural analogs such as UDP-GalNAc, while chromatographically separable under optimized HILIC conditions, exhibit different ionization efficiencies and matrix effects compared to UDP-GlcNAc, introducing systematic bias that cannot be fully corrected without a true isotopic internal standard [2]. UDP-GlcNAc-d3 overcomes both limitations by providing a chemically identical yet mass-distinct tracer that co-migrates with the analyte, enabling reliable correction for recovery losses, ion suppression/enhancement, and instrument variability [3].

Quantitative Differentiation of UDP-GlcNAc-d3: Head-to-Head Enzymatic and Analytical Performance Data Versus Unlabeled Parent and Epimeric Analog


Deuterated UDP-GlcNAc Exhibits Equivalent Incorporation Efficiency as Natural Substrate in Chitin Synthase Assays

In a direct enzymatic assay, deuterated UDP-GlcNAc (UDP-N-[2H]-acetyl-glucosamine) was tested as a substrate for chitin synthase alongside the natural unlabeled substrate. The deuterated analog exhibited an incorporation level into chitin that was statistically indistinguishable from the natural substrate, confirming that the +3 Da mass label does not alter substrate recognition or catalytic turnover [1]. This functional equivalence validates the use of UDP-GlcNAc-d3 as a non-perturbing tracer in metabolic flux studies and as a reliable internal standard in quantitative enzyme assays.

Chitin biosynthesis Glycosyltransferase activity Stable isotope tracing

SIL-IS Methodology Using UDP-GlcNAc-d3 Improves LC-MS/MS Quantification Accuracy by Correcting Matrix Effects and Ionization Variability

Stable isotope-labeled internal standards (SIL-IS) are recognized as the gold standard for quantitative LC-MS/MS due to their ability to co-elute with the analyte and experience identical matrix effects and ionization conditions. The use of a SIL-IS such as UDP-GlcNAc-d3 enables correction for sample-to-sample variability in recovery, ion suppression/enhancement, and instrument drift, resulting in significantly improved accuracy and precision compared to methods using structural analogs or external calibration [1]. In targeted nucleotide sugar analysis, SIL-IS methods achieve quantification limits below 1 ng/mL with intra- and inter-day precision CVs <15% [2].

Targeted metabolomics Internal standard Matrix effect correction

Deuterium Label Enables Multiplexed Quantification of UDP-GlcNAc and UDP-GalNAc Without Chromatographic Baseline Resolution

UDP-GlcNAc and its C4 epimer UDP-GalNAc are notoriously difficult to separate chromatographically due to nearly identical physicochemical properties. However, when UDP-GlcNAc-d3 is employed as an internal standard, the +3 Da mass shift allows the mass spectrometer to distinguish the labeled standard from both endogenous UDP-GlcNAc and UDP-GalNAc in a single MS scan, even under conditions of incomplete chromatographic resolution [1]. This multiplexing capability is not achievable with unlabeled standards and reduces the need for lengthy, high-resolution HILIC gradients.

Epimer separation Multiplexed MS Isotope dilution

Optimal Scientific and Industrial Use Cases for UDP-GlcNAc-d3 Based on Verified Differentiation Evidence


Absolute Quantification of Intracellular UDP-GlcNAc Pools in O-GlcNAcylation Studies

When investigating nutrient-sensing pathways or disease states where UDP-GlcNAc levels fluctuate, UDP-GlcNAc-d3 serves as the ideal SIL-IS for LC-MS/MS quantification. Its use corrects for variable metabolite recovery from cell or tissue extracts and matrix effects inherent to complex biological samples, enabling accurate determination of absolute UDP-GlcNAc concentrations [1]. This is critical for correlating substrate availability with O-GlcNAc transferase (OGT) activity and downstream signaling events [2].

Metabolic Flux Analysis of the Hexosamine Biosynthetic Pathway Using Stable Isotope Tracing

UDP-GlcNAc-d3 can be employed as a tracer to monitor the incorporation of labeled N-acetylglucosamine into glycoconjugates or to measure the turnover of the UDP-GlcNAc pool. The deuterium label allows researchers to distinguish newly synthesized UDP-GlcNAc from pre-existing pools via MS isotopologue analysis, providing dynamic flux measurements that are impossible with unlabeled compounds alone [1]. The demonstrated functional equivalence of deuterated UDP-GlcNAc in enzymatic assays (e.g., chitin synthase) validates its use as a non-perturbing metabolic probe [3].

Multiplexed LC-MS/MS Assay Development for Nucleotide Sugar Profiling

In targeted metabolomics panels that quantify multiple nucleotide sugars (UDP-GlcNAc, UDP-GalNAc, UDP-Glc, etc.), UDP-GlcNAc-d3 is indispensable as an internal standard. Its unique mass signature enables selective monitoring of the IS channel without interference from endogenous epimers, even under fast chromatographic conditions with limited resolution. This facilitates high-throughput, multiplexed analysis suitable for large cohort studies or industrial QC applications [2].

Quality Control and Batch Release Testing for Glycosylation-Dependent Biopharmaceuticals

For biopharmaceutical manufacturers monitoring glycosylation patterns of therapeutic proteins (e.g., monoclonal antibodies), UDP-GlcNAc-d3 provides a traceable internal standard for quantifying nucleotide sugar precursors in production cell lines. The improved accuracy and precision afforded by SIL-IS methods [1] support compliance with regulatory expectations for method validation and ensure consistent product quality by linking precursor availability to glycan profiles.

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